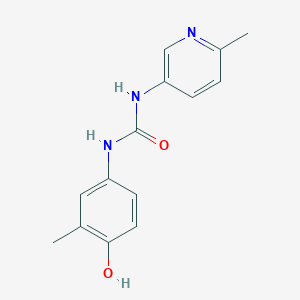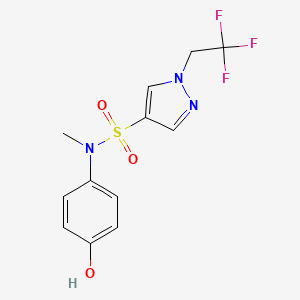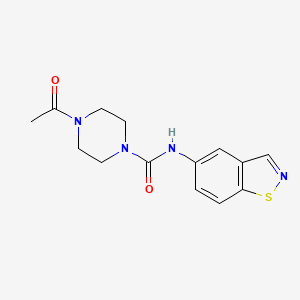![molecular formula C15H12FN3O2 B7678767 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B7678767.png)
1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-fluoropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-fluoropyridin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound is a derivative of pyridinone and oxadiazole and has been synthesized using various methods.
作用機序
The mechanism of action of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-fluoropyridin-2-one is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation. Additionally, it has been suggested that the compound may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on various biological systems. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to exhibit antimicrobial and antiviral activities. Furthermore, the compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
実験室実験の利点と制限
One of the main advantages of using 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-fluoropyridin-2-one in lab experiments is its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the compound has been found to exhibit anticancer, antimicrobial, and antiviral activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-fluoropyridin-2-one. One direction is to further investigate the mechanism of action of the compound and its potential use as a drug for the treatment of cancer and infectious diseases. Another direction is to explore the use of the compound as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies may be conducted to evaluate the toxicity of the compound and its potential limitations in certain applications. Overall, the study of this compound has the potential to lead to the development of new drugs and diagnostic tools for various diseases.
合成法
The synthesis of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-fluoropyridin-2-one has been achieved using various methods. One of the most commonly used methods involves the reaction of 5-fluoropyridin-2-one with benzyl azide in the presence of copper (I) iodide and triphenylphosphine. The resulting intermediate is then reacted with 2-chloroacetaldehyde dimethyl acetal and sodium methoxide to obtain the final product.
科学的研究の応用
The compound 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-fluoropyridin-2-one has been extensively studied for its potential applications in medicine and biotechnology. It has been found to exhibit anticancer, antimicrobial, and antiviral activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-fluoropyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c16-12-6-7-15(20)19(9-12)10-14-17-13(18-21-14)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRNLJGXIMZTKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CN3C=C(C=CC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-[[4-(Hydroxymethyl)phenyl]methoxy]thiophen-2-yl]ethanone](/img/structure/B7678703.png)
![3-bromo-N-[[4-(propylamino)phenyl]methyl]furan-2-carboxamide](/img/structure/B7678710.png)
![1-Methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole](/img/structure/B7678712.png)
![N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7678713.png)
![N-[6-(hydroxymethyl)pyridin-2-yl]-3-methylfuran-2-carboxamide](/img/structure/B7678721.png)
![1-(3-Fluoropyridin-2-yl)-3-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]urea](/img/structure/B7678729.png)
![5-[(6-aminopyridin-2-yl)methylsulfanyl]-N-(2-thiophen-2-ylethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7678735.png)

![2-[ethyl-[methyl(propan-2-yl)carbamoyl]amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7678745.png)
![3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7678773.png)
![5-Fluoro-1-[2-(4-methylphenyl)ethyl]pyridin-2-one](/img/structure/B7678779.png)
